1-(4-Benzylmorpholin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylmorpholin-2-yl)propan-1-one is a novel chemical compound with a unique chemical structure. . This compound is characterized by the presence of a morpholine ring substituted with a benzyl group and a propanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(4-Benzylmorpholin-2-yl)propan-1-one typically involves several steps. One common method is the reaction of 4-benzylmorpholine with propanone under specific conditions. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the desired product is obtained with high purity .
Industrial production methods may involve more advanced techniques to scale up the synthesis process. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
1-(4-Benzylmorpholin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
1-(4-Benzylmorpholin-2-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Benzylmorpholin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Benzylmorpholin-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Benzylmorpholin-2-yl)propan-1-amine: This compound has a similar structure but with an amine group instead of a ketone group.
1-(4-Phenylmorpholin-2-yl)propan-1-one: This compound has a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C14H19NO2 |
---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-(4-benzylmorpholin-2-yl)propan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-2-13(16)14-11-15(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 |
InChI-Schlüssel |
YCLHDDDXRIURSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.